molecular formula C14H13ClN4OS B2806540 (2-Aminophenyl)-N-((((4-chlorophenyl)amino)thioxomethyl)amino)formamide CAS No. 73216-93-0

(2-Aminophenyl)-N-((((4-chlorophenyl)amino)thioxomethyl)amino)formamide

Cat. No. B2806540
CAS RN: 73216-93-0
M. Wt: 320.8
InChI Key: JRAJDYGHPKGWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2-Aminophenyl)(4-chlorophenyl)methanone” is a related compound with the CAS Number: 2894-51-1 . It’s an important organic intermediate, non-carcinogenic, and can be used to synthesize various agents such as anti-inflammatory agents, insecticides, antibacterial agents, herbicides, antirheumatic agents, heat-sensitive recording materials, anti-cancer drugs, etc .

Scientific Research Applications

Novel Synthesis and Characterization

Researchers have been focusing on the synthesis and characterization of novel compounds with potential applications in various fields such as organic electronics, pharmaceuticals, and materials science. For example, studies have demonstrated the synthesis of new compounds through reactions involving similar aromatic and chlorophenyl components, which are characterized by techniques like NMR, IR, and X-ray diffraction to determine their structure and properties (Quiroga et al., 1999).

Pharmacological Activities

There is significant interest in synthesizing compounds for pharmacological evaluation, especially those with potential CNS depressant activity. Compounds synthesized from similar amines and chlorophenyl groups have been screened for their central nervous system (CNS) depressant properties, highlighting the potential of such chemical structures in drug discovery (Bhattacharjee et al., 2011).

Chemical Reactions and Mechanisms

Research into the chemical reactions and mechanisms involving aminophenyl and chlorophenyl groups has led to the development of new synthetic routes and intermediates for producing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. This includes the formation of Schiff bases and the exploration of N-formylation reactions to create diverse organic molecules (Mohebat et al., 2015).

Material Science and Engineering

The synthesis and study of compounds with aminophenyl and chlorophenyl components extend to material science, where they are used to create novel polymers and materials with unique properties, such as high thermal stability and solubility in organic solvents. These materials are explored for applications in coatings, films, and advanced composite materials (Imai et al., 1984).

Methodological Advances

There's ongoing research into developing new methodologies for the synthesis of complex organic molecules, including those involving aminophenyl and chlorophenyl moieties. Advances in this area include novel catalytic processes and reagent developments, aimed at improving the efficiency and selectivity of synthetic routes for the preparation of intermediates and final compounds (Joseph et al., 2013).

properties

IUPAC Name

1-[(2-aminobenzoyl)amino]-3-(4-chlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4OS/c15-9-5-7-10(8-6-9)17-14(21)19-18-13(20)11-3-1-2-4-12(11)16/h1-8H,16H2,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAJDYGHPKGWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.